molecular formula C7H6FN3 B1326530 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 920036-28-8

6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1326530
CAS No.: 920036-28-8
M. Wt: 151.14 g/mol
InChI Key: IZYSSCSXSQEXPY-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 3rd position on the pyrazolo[3,4-b]pyridine ring system.

Biochemical Analysis

Biochemical Properties

6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against certain kinases, which are enzymes that play crucial roles in cell signaling pathways . The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound has been reported to interact with nucleic acids, potentially affecting processes such as DNA replication and transcription .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated cytotoxic activity, leading to reduced cell proliferation and induced apoptosis . The influence of this compound on cell signaling pathways, such as the inhibition of kinase activity, results in altered gene expression and disrupted cellular metabolism. These changes can lead to the suppression of tumor growth and metastasis, highlighting the potential therapeutic applications of this compound in oncology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mode of action involves binding interactions with specific biomolecules, such as kinases and nucleic acids . By occupying the active site of kinases, this compound inhibits their enzymatic activity, leading to downstream effects on cell signaling pathways. Additionally, the interaction with nucleic acids can result in the inhibition of DNA replication and transcription, further contributing to its cytotoxic effects . These molecular interactions underscore the compound’s potential as a targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated sustained cytotoxic activity over several days, while in vivo studies have indicated potential long-term impacts on tissue homeostasis and function . These findings highlight the importance of considering temporal factors when evaluating the efficacy and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, this compound has been shown to exhibit therapeutic effects, such as tumor suppression and reduced inflammation . At higher dosages, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the need for careful dosage optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of active or inactive metabolites, which may influence the overall pharmacokinetic profile of the compound. Additionally, the interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus . The interaction with transporters and binding proteins can influence the compound’s localization and accumulation, potentially affecting its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize predominantly in the nucleus, where it can interact with nucleic acids and nuclear proteins . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, influencing its biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a series of steps, including cyclization and fluorination, to yield the desired compound . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the fluorine atom at the 6th position.

    6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a chlorine atom instead of fluorine at the 6th position.

    6-Fluoro-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 3rd position.

Uniqueness

6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity to target receptors, while the methyl group influences its electronic and steric characteristics .

Properties

IUPAC Name

6-fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYSSCSXSQEXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=NN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648802
Record name 6-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920036-28-8
Record name 6-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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